METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE, typically involves the condensation of various substrates. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and α-methylene carbonyl compounds .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug.
Articaine: A dental anesthetic used in Europe.
Uniqueness
METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and heterocyclic rings makes it a versatile compound for various applications .
Properties
Molecular Formula |
C29H29N3O4S |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(3-methylphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C29H29N3O4S/c1-6-32(7-2)28(34)25-18(4)24(29(35)36-5)27(37-25)31-26(33)21-16-23(19-12-10-11-17(3)15-19)30-22-14-9-8-13-20(21)22/h8-16H,6-7H2,1-5H3,(H,31,33) |
InChI Key |
CWKMYTRJRIARRB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)C)C(=O)OC)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC(=C4)C)C(=O)OC)C |
Origin of Product |
United States |
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